molecular formula C8H6F3NO B1508130 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone CAS No. 1060804-97-8

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone

Cat. No.: B1508130
CAS No.: 1060804-97-8
M. Wt: 189.13 g/mol
InChI Key: GVQDMLUABICORA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methylated pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation and Subsequent Nucleophilic Substitution: Starting with 4-methylpyridine, halogenation at the appropriate position followed by nucleophilic substitution with trifluoromethyl anion can yield the desired product.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki-Miyaura coupling can be employed, where a trifluoromethyl boronic acid derivative is coupled with a halogenated pyridine derivative.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl carboxylic acids.

  • Reduction Products: Trifluoromethyl alcohols or amines.

  • Substitution Products: Various substituted pyridines and trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)-acetamide

  • 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol

  • 2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide

Uniqueness: 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone is unique due to its trifluoromethyl group, which imparts significant chemical stability and reactivity. This feature distinguishes it from other pyridine derivatives and enhances its utility in various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDMLUABICORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734833
Record name 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-97-8
Record name 2,2,2-Trifluoro-1-(4-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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